molecular formula C5H9BrO2 B3050998 (-)-Ethyl alpha-bromopropionate CAS No. 30365-54-9

(-)-Ethyl alpha-bromopropionate

Cat. No.: B3050998
CAS No.: 30365-54-9
M. Wt: 181.03 g/mol
InChI Key: ARFLASKVLJTEJD-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Ethyl alpha-bromopropionate: is an organic compound that belongs to the class of alpha-bromo esters. It is characterized by the presence of a bromine atom attached to the alpha carbon of the ester group. This compound is of significant interest in organic synthesis due to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (-)-Ethyl alpha-bromopropionate typically involves the bromination of ethyl propionate. One common method is the Hell-Volhard-Zelinsky reaction, where ethyl propionate is treated with bromine (Br2) in the presence of phosphorus tribromide (PBr3). The reaction proceeds through the formation of an acyl bromide intermediate, which then undergoes bromination at the alpha position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: (-)-Ethyl alpha-bromopropionate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Reduction Reactions: The compound can be reduced to ethyl propionate using reducing agents like lithium aluminum hydride (LiAlH4).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form ethyl acrylate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Elimination: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) in solvents like ethanol or tetrahydrofuran (THF) are used.

Major Products Formed:

    Substitution: Ethyl alpha-amino propionate, ethyl alpha-thiopropionate, etc.

    Reduction: Ethyl propionate.

    Elimination: Ethyl acrylate.

Scientific Research Applications

Chemistry: (-)-Ethyl alpha-bromopropionate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.

Biology: In biological research, this compound is used to modify biomolecules through alkylation reactions. It can be employed to introduce functional groups into peptides and proteins, aiding in the study of their structure and function.

Medicine: The compound is explored for its potential in drug development. Its derivatives may exhibit biological activity, making it a valuable intermediate in the synthesis of therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It acts as a monomer or a modifying agent to impart specific properties to the final product.

Comparison with Similar Compounds

    Methyl 2-bromopropionate: Similar in structure but with a methyl group instead of an ethyl group.

    Ethyl 2-bromobutyrate: Contains an additional carbon in the alkyl chain.

    Ethyl 2-chloropropionate: Has a chlorine atom instead of a bromine atom.

Uniqueness: (-)-Ethyl alpha-bromopropionate is unique due to its specific reactivity profile. The presence of the bromine atom at the alpha position makes it more reactive compared to its chloro analogs. Additionally, the ethyl group provides different steric and electronic properties compared to the methyl group, influencing its reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

ethyl (2S)-2-bromopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFLASKVLJTEJD-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30365-54-9
Record name Ethyl alpha-bromopropionate, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030365549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL .ALPHA.-BROMOPROPIONATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/814Q14L3IE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-Ethyl alpha-bromopropionate
Reactant of Route 2
Reactant of Route 2
(-)-Ethyl alpha-bromopropionate
Reactant of Route 3
Reactant of Route 3
(-)-Ethyl alpha-bromopropionate
Reactant of Route 4
Reactant of Route 4
(-)-Ethyl alpha-bromopropionate
Reactant of Route 5
Reactant of Route 5
(-)-Ethyl alpha-bromopropionate
Reactant of Route 6
Reactant of Route 6
(-)-Ethyl alpha-bromopropionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.